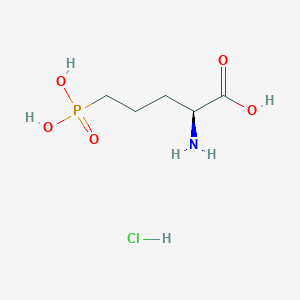
(S)-2-Amino-5-phosphonopentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 5-Phosphono Norvaline Hydrochloride: is a chemical compound known for its role as a potent and selective NMDA receptor antagonist . It is also referred to as 5-Phosphono-DL-norvaline Hydrochloride or (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of rac 5-Phosphono Norvaline Hydrochloride involves multiple steps. One common synthetic route starts with diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate . The reaction conditions typically involve heating with hydrogen chloride . The yield of this synthesis method is reported to be around 74% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
rac 5-Phosphono Norvaline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although specific reagents and conditions are required.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common reagents used in these reactions include hydrogen chloride for synthesis and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the type of reaction and conditions used.
Aplicaciones Científicas De Investigación
rac 5-Phosphono Norvaline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological research to study its effects on biological systems.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mecanismo De Acción
The mechanism of action of rac 5-Phosphono Norvaline Hydrochloride involves its role as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting its activity and thereby modulating neurotransmission. This action is crucial in the study of neurological disorders and the development of therapeutic agents targeting the NMDA receptor.
Comparación Con Compuestos Similares
rac 5-Phosphono Norvaline Hydrochloride can be compared with other similar compounds, such as:
- 5-Phosphono-DL-norvaline Hydrochloride
- (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride
- (+/-)-2-Amino-5-phosphonovaleric Acid Hydrochloride
These compounds share similar structures and functions but may differ in their specific applications and effectiveness as NMDA receptor antagonists . The uniqueness of rac 5-Phosphono Norvaline Hydrochloride lies in its potent and selective inhibition of the NMDA receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C5H13ClNO5P |
|---|---|
Peso molecular |
233.59 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-phosphonopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H/t4-;/m0./s1 |
Clave InChI |
CYOLQDPGUQFTOD-WCCKRBBISA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
SMILES canónico |
C(CC(C(=O)O)N)CP(=O)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
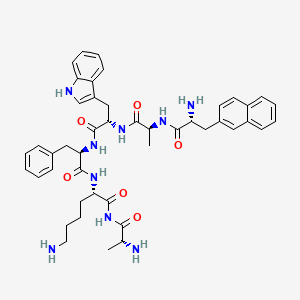
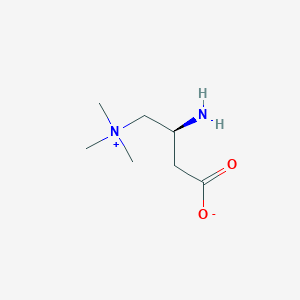
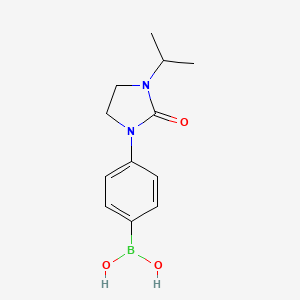
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
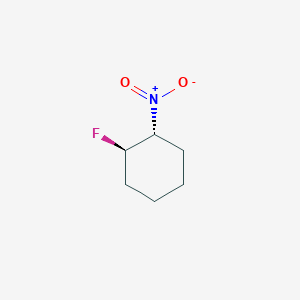
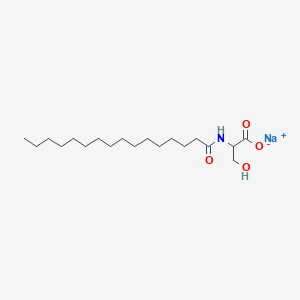
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)


![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
